4-Chloro-L-phenylalanine methyl ester hydrochloride
Overview
Description
4-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a tryptophan hydroxylase inhibitor and is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine .
Molecular Structure Analysis
The molecular formula of this compound is C10H13Cl2NO2 . Its molecular weight is 250.12 . The SMILES string representation is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .Chemical Reactions Analysis
This compound is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT), also known as serotonin . It has been used to induce 5-HT depletion in rats .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at -20°C .Scientific Research Applications
Synthesis of Complex Molecular Structures
A study by Back and Nakajima (2000) demonstrates the use of amino acid esters, including 4-Chloro-L-phenylalanine methyl ester, in synthesizing complex molecular structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds have significant applications in pharmaceuticals, particularly in developing drugs with potential therapeutic effects against various diseases. The method involves conjugate additions followed by intramolecular acylation, highlighting a versatile approach to synthesizing dendrobatid alkaloids, a class of compounds with notable biological activities (Back & Nakajima, 2000).
Biodegradable Materials
Pang and Chu (2010) explored the synthesis of biodegradable functional amino acid-based poly(ester amide)s using 4-Chloro-L-phenylalanine methyl ester. These polymers exhibit pendant carbon-carbon double bonds, which can be utilized for further functionalization or conjugation with bioactive agents. The study emphasizes the potential applications of these materials in biomedicine, including drug delivery systems and tissue engineering scaffolds, due to their biodegradability and functionalizability (Pang & Chu, 2010).
Enzymatic Synthesis and Biocatalysis
The enzymatic synthesis of oligopeptides from 4-Chloro-L-phenylalanine methyl ester and other hydrophobic amino acid esters was studied by Viswanathan et al. (2010). The research highlights the significance of using water-miscible organic cosolvents to transform reactions from heterogeneous to homogeneous conditions, enhancing the yield and efficiency of protease-catalyzed oligopeptide synthesis. This approach is pivotal in peptide synthesis, potentially improving the production of therapeutic peptides and proteins (Viswanathan et al., 2010).
Material Science and Hydrogel Formation
Mehta et al. (2011) demonstrated the synthesis of agarose-L-phenylalanine ester hydrogels, using a methodology that potentially includes 4-Chloro-L-phenylalanine methyl ester as a precursor. These hydrogels exhibit comparable gelling characteristics to agarose and are highly stable across various pH conditions. The study suggests potential applications of these hydrogels in microbiology, biomedical, and pharmaceutical fields, especially as matrices for cell culture and controlled drug release (Mehta et al., 2011).
Corrosion Inhibition
Research by Mobin et al. (2016) on the inhibitive effect of L-phenylalanine methyl ester hydrochloride on the corrosion of mild steel in hydrochloric acid solution indicates the potential of using this compound in corrosion inhibition. This application is critical in protecting industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Mobin et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635202 | |
Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60594-65-2, 63024-26-0 | |
Record name | 4-Chloro-L-phenylalanine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060594652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QP66WC3GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.